
5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a but-2-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with but-2-en-1-ylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the bromine substituent, potentially yielding amine or alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines or alkyl derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its triazole ring is a common motif in bioactive molecules, and modifications to this structure can lead to the discovery of new pharmacologically active compounds.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the design of polymers and other materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine depends on its specific application. In biological systems, the compound may act by binding to enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
Pathways: The compound may affect pathways involved in cell proliferation, apoptosis, or immune response, depending on its specific structure and modifications.
類似化合物との比較
1H-1,2,4-Triazole: The parent compound of the triazole family, known for its wide range of biological activities.
5-Bromo-1H-1,2,4-triazole: A simpler analog with similar reactivity but lacking the but-2-en-1-yl group.
1-(But-2-en-1-yl)-1H-1,2,4-triazole: Another analog without the bromine substituent.
Uniqueness: 5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the but-2-en-1-yl group. This combination of substituents enhances its reactivity and potential for diverse applications. The bromine atom allows for further functionalization through substitution reactions, while the but-2-en-1-yl group provides a site for oxidation and reduction reactions.
特性
分子式 |
C6H9BrN4 |
|---|---|
分子量 |
217.07 g/mol |
IUPAC名 |
5-bromo-1-[(E)-but-2-enyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9BrN4/c1-2-3-4-11-5(7)9-6(8)10-11/h2-3H,4H2,1H3,(H2,8,10)/b3-2+ |
InChIキー |
UZQFYWSVFSTISL-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/CN1C(=NC(=N1)N)Br |
正規SMILES |
CC=CCN1C(=NC(=N1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13167080.png)
![3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13167091.png)


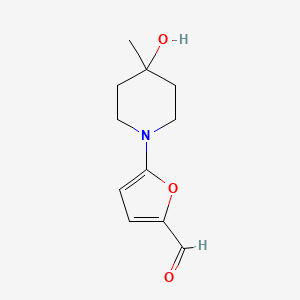

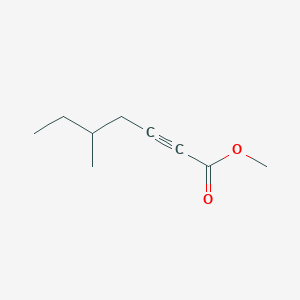
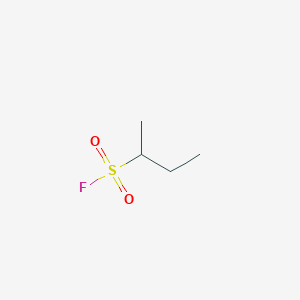
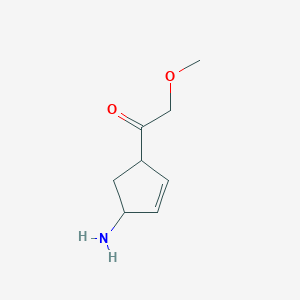


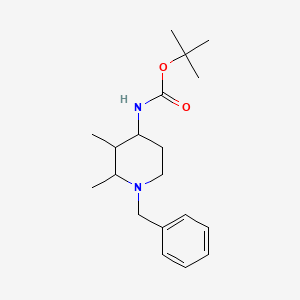
![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13167154.png)
![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)
